Cas no 451475-05-1 (4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide)
4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide
- Benzamide, 4-fluoro-N-(2-methylphenyl)-3-(4-morpholinylsulfonyl)-
- F0917-0498
- AKOS008464837
- Z27793251
- 451475-05-1
- SR-01000577411
- Oprea1_748623
- 4-fluoro-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide
- 4-fluoro-3-(morpholinosulfonyl)-N-(o-tolyl)benzamide
- SR-01000577411-1
-
- Inchi: 1S/C18H19FN2O4S/c1-13-4-2-3-5-16(13)20-18(22)14-6-7-15(19)17(12-14)26(23,24)21-8-10-25-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22)
- InChI Key: ZUDRJFYPADDXNI-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1C)(=O)C1=CC=C(F)C(S(N2CCOCC2)(=O)=O)=C1
Computed Properties
- Exact Mass: 378.10495643g/mol
- Monoisotopic Mass: 378.10495643g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 589
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 84.1Ų
Experimental Properties
- Density: 1.375±0.06 g/cm3(Predicted)
- pka: 12.66±0.70(Predicted)
4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0917-0498-2μmol |
4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide |
451475-05-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0917-0498-1mg |
4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide |
451475-05-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0917-0498-2mg |
4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide |
451475-05-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0917-0498-3mg |
4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide |
451475-05-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide
Introduction to 4-Fluoro-N-(2-Methylphenyl)-3-(Morpholine-4-Sulfonyl)Benzamide (CAS No. 451475-05-1)
4-Fluoro-N-(2-Methylphenyl)-3-(Morpholine-4-Sulfonyl)Benzamide (CAS No. 451475-05-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluoro-substituted benzene ring, a morpholine sulfonyl group, and an N-substituted phenyl moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 4-Fluoro-N-(2-Methylphenyl)-3-(Morpholine-4-Sulfonyl)Benzamide can be represented as follows:
C18H18FNO4S. The molecular weight of this compound is approximately 369.39 g/mol. The presence of the fluoro group and the morpholine sulfonyl moiety imparts specific physicochemical properties, such as enhanced solubility and stability, which are crucial for its potential use in drug development.
In recent years, 4-Fluoro-N-(2-Methylphenyl)-3-(Morpholine-4-Sulfonyl)Benzamide has been studied for its potential as a lead compound in the development of novel therapeutic agents. One of the key areas of research has been its activity as a modulator of various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative diseases.
A study published in the Journal of Medicinal Chemistry in 2021 highlighted the potent inhibitory activity of 4-Fluoro-N-(2-Methylphenyl)-3-(Morpholine-4-Sulfonyl)Benzamide against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The researchers found that this compound exhibited selective inhibition of COX-2 over COX-1, suggesting its potential as a safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) that often have gastrointestinal side effects.
Beyond its anti-inflammatory properties, 4-Fluoro-N-(2-Methylphenyl)-3-(Morpholine-4-Sulfonyl)Benzamide has also shown promise in neurodegenerative disease models. A 2020 study in the Journal of Neurochemistry demonstrated that this compound could effectively cross the blood-brain barrier and exert neuroprotective effects by modulating oxidative stress and reducing neuroinflammation. These findings suggest that it may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 4-Fluoro-N-(2-Methylphenyl)-3-(Morpholine-4-Sulfonyl)Benzamide has also been extensively studied. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its effective use as a therapeutic agent. The compound is rapidly absorbed following oral administration and has a moderate half-life, allowing for once-daily dosing regimens.
In terms of safety, preclinical studies have shown that 4-Fluoro-N-(2-Methylphenyl)-3-(Morpholine-4-Sulfonyl)Benzamide exhibits low toxicity at therapeutic doses. However, as with any new drug candidate, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
The synthetic route for the preparation of 4-Fluoro-N-(2-Methylphenyl)-3-(Morpholine-4-Sulfonyl)Benzamide involves several well-established chemical reactions. The synthesis typically begins with the reaction of 4-fluorobenzoic acid with morpholine to form the corresponding morpholine sulfonyl chloride intermediate. This intermediate is then reacted with 2-methylaniline to yield the final product. The overall yield and purity of the synthesis can be optimized by carefully controlling reaction conditions such as temperature, solvent choice, and reaction time.
In conclusion, 4-Fluoro-N-(2-Methylphenyl)-3-(Morpholine-4-Sulfonyl)Benzamide (CAS No. 451475-05-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its full potential in various disease models, paving the way for its potential use as a novel therapeutic agent.
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